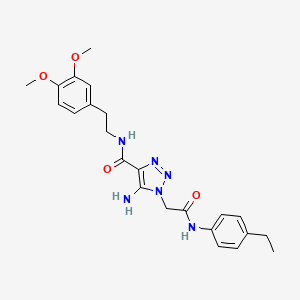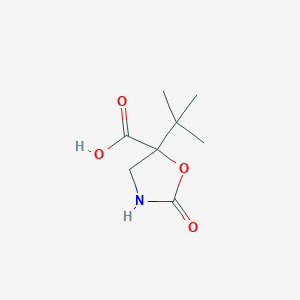![molecular formula C21H16FN3O B3002935 3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide CAS No. 838607-54-8](/img/structure/B3002935.png)
3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs, such as fluoro-N-(pyridyl)benzamides and benzamide derivatives with imidazo[1,2-a]pyridin moieties, have been studied extensively. These studies provide insights into the physicochemical properties, synthesis, and potential applications of such compounds .
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. For instance, the synthesis of N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives was achieved from a specific fluoroaniline precursor, which was characterized using various spectroscopic techniques . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving halogenated imidazo[1,2-a]pyridin and fluorophenyl moieties.
Molecular Structure Analysis
The molecular structure of fluoro-N-(pyridyl)benzamides has been analyzed through experimental crystal structure determination and ab initio calculations. These studies have shown that the substitution pattern of fluorine and pyridine nitrogen atoms significantly influences the molecular conformation. Intermolecular hydrogen bonding patterns, such as N-H···N and N-H···O=C, play a crucial role in the solid-state aggregation of these compounds . The molecular structure of the compound would likely exhibit similar conformational features and hydrogen bonding patterns.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can involve various transformations. For example, N-substituted benzimidazole derivatives have been synthesized through alkylation reactions, and further chemical transformations have led to the formation of compounds with hydrazone, pyrrole, and pyrazole moieties . The compound could potentially undergo similar reactions, allowing for the synthesis of a diverse array of derivatives with different substituents and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-N-(pyridyl)benzamides and related compounds have been correlated with their molecular structures. For instance, the melting point behavior of these compounds has been shown to depend more on the position of the substituents rather than their nature . Additionally, the physicochemical properties such as solubility, lipophilicity, and potential for polymorphism are influenced by the molecular conformation and intermolecular interactions present in the crystal lattice. The compound "this compound" would be expected to have unique properties based on its specific structural features.
Applications De Recherche Scientifique
Automated Radiosynthesis in Clinical Imaging
One significant application of derivatives of 3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is in the automated radiosynthesis of clinical radiotracers. For example, in a study by Ohkubo et al. (2021), the compound was used in the production of [18F]FMISO and [18F]PM-PBB3, radiotracers for imaging hypoxia and tau pathology respectively. This method involves 18 F-fluoroalkylation using [18F]epifluorohydrin for clinical applications, showcasing its utility in medical imaging and diagnostics (Ohkubo et al., 2021).
Development of Poly(ADP-ribose) Polymerase Inhibitors
The compound has also been utilized in the development of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP). A study by Penning et al. (2010) highlighted the synthesis of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors, demonstrating significant enzyme potency and cellular potency. These compounds also exhibited oral bioavailability and potential efficacy in cancer models, indicating their importance in cancer therapy and pharmacology (Penning et al., 2010).
Synthesis and Characterization in Chemical Research
Another application is seen in the synthesis and characterization of related compounds for chemical research purposes. Achugatla et al. (2017) reported the synthesis and characterization of new derivatives of this compound, highlighting its relevance in chemical synthesis and analysis. The study underscores the compound's utility in the development of new chemical entities, contributing to the expansion of chemical knowledge and applications (Achugatla et al., 2017).
Study of Peripheral Benzodiazepine Receptors
In neurodegenerative disorders research, compounds like this compound derivatives have been used to study peripheral benzodiazepine receptors. Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted derivatives to investigate their affinity and selectivity for peripheral benzodiazepine receptors. This study illustrates the compound's potential in neuropharmacology and the study of neurodegenerative diseases (Fookes et al., 2008).
Development of Antiviral Agents
The compound and its derivatives have also been investigated for their antiviral properties. For instance, research on 2-amino-3-substituted derivatives by Hamdouchi et al. (1999) highlights their potential as antirhinovirus agents. These studies contribute to the ongoing search for new and effective antiviral drugs (Hamdouchi et al., 1999).
Mécanisme D'action
Target of Action
The primary targets of the compound “3-Fluoro-N-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide” are currently unknown. The compound belongs to the class of imidazo[1,2-a]pyridines , which have been recognized for their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines, in general, have shown diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . .
Biochemical Pathways
Given the diverse bioactivity of imidazo[1,2-a]pyridines , it can be inferred that this compound may affect multiple biochemical pathways.
Orientations Futures
The future directions for research on “3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide” and similar compounds could include further exploration of their medicinal properties, development of more efficient synthesis methods, and investigation of their potential applications in material science .
Propriétés
IUPAC Name |
3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c1-14-4-3-11-25-13-19(24-20(14)25)15-7-9-18(10-8-15)23-21(26)16-5-2-6-17(22)12-16/h2-13H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLRULTWWRKLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3002861.png)



![2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid](/img/structure/B3002868.png)
![3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine](/img/structure/B3002869.png)
![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)
![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B3002874.png)